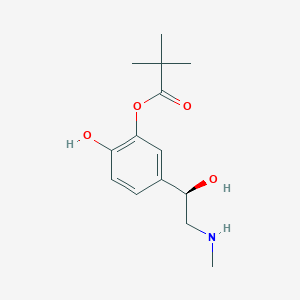
3-Pivaloylepinephrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pivaloylepinephrine (3-PE) is a synthetic compound that belongs to the class of adrenergic agonists. It is a derivative of norepinephrine and has been widely used in scientific research due to its ability to selectively activate β-adrenergic receptors.
Wirkmechanismus
3-Pivaloylepinephrine selectively activates β-adrenergic receptors, which are G protein-coupled receptors that are present in various tissues throughout the body. Upon activation, the β-adrenergic receptors stimulate the production of cyclic AMP (cAMP), which activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a wide range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Pivaloylepinephrine are largely mediated by the activation of β-adrenergic receptors. These effects include increased heart rate and contractility, vasodilation, bronchodilation, lipolysis, and thermogenesis. Additionally, 3-Pivaloylepinephrine has been shown to have effects on the central nervous system, including increased locomotor activity and decreased anxiety-like behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Pivaloylepinephrine in lab experiments is its high selectivity for β-adrenergic receptors, which allows for specific activation of this receptor subtype. Additionally, 3-Pivaloylepinephrine has a relatively long half-life, which allows for sustained activation of β-adrenergic receptors. However, one limitation of using 3-Pivaloylepinephrine is its potential to induce desensitization of β-adrenergic receptors with prolonged exposure.
Zukünftige Richtungen
There are several future directions for research on 3-Pivaloylepinephrine. One area of interest is the role of β-adrenergic receptors in metabolic disorders such as obesity and diabetes. Additionally, further investigation is needed to fully understand the effects of β-adrenergic receptor activation on the central nervous system and behavior. Finally, the development of more selective and potent β-adrenergic receptor agonists could provide new tools for studying this important signaling pathway.
Synthesemethoden
The synthesis of 3-Pivaloylepinephrine involves the reaction of norepinephrine with pivaloyl chloride in the presence of a base. The resulting product is a white crystalline powder that is soluble in water and ethanol. The purity of the compound can be determined by HPLC analysis.
Wissenschaftliche Forschungsanwendungen
3-Pivaloylepinephrine has been widely used in scientific research as a tool to study the β-adrenergic receptor signaling pathway. It has been used to investigate the role of β-adrenergic receptors in various physiological processes such as cardiovascular function, metabolism, and thermogenesis. Additionally, 3-Pivaloylepinephrine has been used to study the effects of β-adrenergic receptor agonists on the central nervous system and behavior.
Eigenschaften
CAS-Nummer |
144750-97-0 |
|---|---|
Produktname |
3-Pivaloylepinephrine |
Molekularformel |
C14H21NO4 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
[2-hydroxy-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)13(18)19-12-7-9(5-6-10(12)16)11(17)8-15-4/h5-7,11,15-17H,8H2,1-4H3/t11-/m0/s1 |
InChI-Schlüssel |
WIUNNKAQOJJYKO-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)C(=O)OC1=C(C=CC(=C1)[C@H](CNC)O)O |
SMILES |
CC(C)(C)C(=O)OC1=C(C=CC(=C1)C(CNC)O)O |
Kanonische SMILES |
CC(C)(C)C(=O)OC1=C(C=CC(=C1)C(CNC)O)O |
Synonyme |
3-monopivaloylepinephrine 3-pivaloylepinephrine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




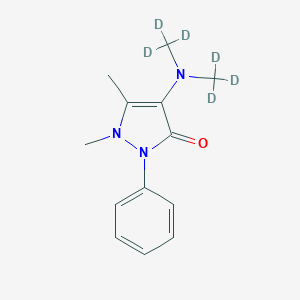
![N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B117839.png)






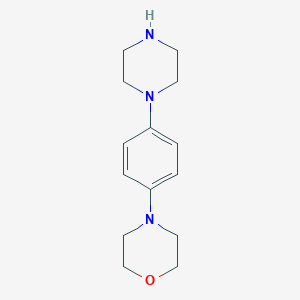

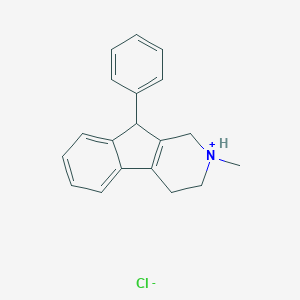
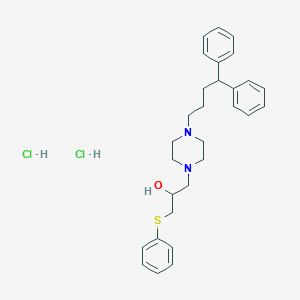
![2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B117867.png)